molecular formula C20H23N3O2 B5516946 N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propylpyridin-2-yl]acetamide

N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propylpyridin-2-yl]acetamide

Cat. No.: B5516946
M. Wt: 337.4 g/mol
InChI Key: BGWMWQNHCOOIRS-UHFFFAOYSA-N
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Description

N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propylpyridin-2-yl]acetamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of cyano and acetamide groups in the molecule makes it highly reactive and versatile in chemical synthesis.

Properties

IUPAC Name

N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propylpyridin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-5-9-17-14(6-2)19(15-10-7-8-11-18(15)25-4)16(12-21)20(23-17)22-13(3)24/h7-8,10-11H,5-6,9H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWMWQNHCOOIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(C(=N1)NC(=O)C)C#N)C2=CC=CC=C2OC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propylpyridin-2-yl]acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of cyanoacetamides often involves solvent-free reactions due to their efficiency and cost-effectiveness. The fusion of aryl amines with ethyl cyanoacetate at high temperatures (around 150°C) is a widely used method . This approach not only simplifies the process but also reduces the need for extensive purification steps.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propylpyridin-2-yl]acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and propyl groups enhances its reactivity and potential for forming diverse heterocyclic compounds .

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